molecular formula C12H15NO5 B2573379 4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid CAS No. 184033-42-9

4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid

Cat. No.: B2573379
CAS No.: 184033-42-9
M. Wt: 253.254
InChI Key: JFWQHAPICIFSGD-UHFFFAOYSA-N
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Description

4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid is a compound that belongs to the class of organic compounds known as benzoic acids and derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a hydroxybenzoic acid moiety. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) at ambient temperature . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid involves the protection of amino groups, which prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amino group. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid is unique due to its specific structure, which combines a Boc-protected amino group with a hydroxybenzoic acid moiety. This combination allows for versatile applications in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The presence of the hydroxy group also provides additional reactivity, making it a valuable intermediate in various chemical transformations .

Properties

IUPAC Name

2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-7-4-5-8(10(15)16)9(14)6-7/h4-6,14H,1-3H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWQHAPICIFSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Aminosalicylic acid (5.00 g, 32.6 mmol) was suspended in dioxane (35 ml) and water (35 ml), and the suspension was added with aqueous sodium hydroxide (2N) and a solution of di-tert-butyl carbonate dicarbonate (8.5 g, 39.0 mmol) in dioxane (35 ml), and then the mixture was stirred at room temperature for seven days. After the dioxane of the reaction mixture was evaporated, the residue was made weakly acidic (pH˜4) with 1N hydrochloric acid, and then extracted with ether. The extract was dried over anhydrous sodium sulfate, and the solvent was evaporated. The resulting syrup was solidified with hexane and ethyl acetate to obtain the title compound (4.58 g, yield; 55%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
di-tert-butyl carbonate dicarbonate
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
35 mL
Type
solvent
Reaction Step Four
Yield
55%

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